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Compound of Interest

Compound Name: Methyl 2-methyldodecanoate

CAS No.: 55554-08-0

Cat. No.: B13421564

Get Quote

-Methylation of Long-Chain Fatty Acid Esters[1]

Introduction & Scope
Branched-chain fatty acids (BCFAs) and their esters are critical intermediates in the synthesis

of pheromones, surfactants, and membrane lipid analogs. The introduction of a methyl group at

the

-position (C2) of a fatty ester significantly alters its physical properties, including melting point
and hydrolytic stability, by increasing steric hindrance around the carbonyl group.

This application note details the synthesis of methyl 2-methyldodecanoate from methyl

dodecanoate (methyl laurate). The protocol utilizes Lithium Diisopropylamide (LDA) to generate

the kinetic enolate, followed by quenching with methyl iodide (MeI). This method is preferred

over thermodynamic conditions (e.g., alkoxide bases) to minimize self-condensation (Claisen)

and ensure high regioselectivity.
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Property Specification

IUPAC Name Methyl 2-methyldodecanoate

CAS No. 6916-74-1

Molecular Formula

Molecular Weight 228.37 g/mol

Precursor Methyl dodecanoate (Methyl laurate)

Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of a nucleophilic enolate species.[2][3][4][5] Because the

starting material is an ester with available

-protons, it can be deprotonated by a non-nucleophilic strong base.[6]

Mechanistic Pathway[1][7]
Enolization: Treatment of methyl dodecanoate with LDA at -78°C results in the irreversible

formation of the lithium enolate. The bulky nature of LDA prevents nucleophilic attack at the

carbonyl carbon.

Stereoelectronics: In THF, ester enolates predominantly adopt the (E)-geometry due to the

minimization of

strain in the transition state (Ireland model).

Alkylation: The enolate attacks methyl iodide via an

mechanism.[2][3][4]
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Figure 1: Reaction pathway for the

-methylation of methyl dodecanoate via lithium enolate.

Experimental Protocol
Reagents and Equipment Table
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Reagent/Material Equiv. Role Critical Parameter

Methyl Dodecanoate 1.0 Substrate

Must be dry

(azeotrope w/ toluene

if needed)

Diisopropylamine 1.1 Base Precursor Distilled over

n-Butyllithium 1.05 Base Precursor

Titrate before use

(typically 1.6M or

2.5M in hexanes)

Methyl Iodide (MeI) 1.2 Electrophile

Filter through basic

alumina to remove

stabilizer

THF Solvent Solvent

Anhydrous; distilled

from

Na/Benzophenone or

SPS

Ammonium Chloride Excess Quench
Saturated aqueous

solution

Step-by-Step Procedure
Safety Note:n-Butyllithium is pyrophoric. Methyl iodide is a suspected carcinogen and volatile.

Perform all operations in a fume hood using strict Schlenk techniques.

Phase A: Generation of LDA (In-situ)
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

rubber septum, and nitrogen inlet. Flush with

while cooling to room temperature.

Solvent: Cannulate anhydrous THF (50 mL) into the flask.

Amine Addition: Add diisopropylamine (1.1 equiv) via syringe.
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Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

Lithiation: Dropwise add n-Butyllithium (1.05 equiv) over 10 minutes.

Expert Insight: Adding n-BuLi slowly prevents localized heating which can decompose the

THF.

Maturation: Stir at 0°C (ice bath) for 15 minutes to ensure complete LDA formation, then re-

cool to -78°C.

Phase B: Enolization
Substrate Addition: Dissolve methyl dodecanoate (1.0 equiv, approx 10 mmol) in 10 mL

anhydrous THF. Add this solution dropwise to the LDA mixture over 20 minutes.

Critical Control: The solution must be added slowly along the side of the flask to pre-cool

it. Rapid addition generates heat, causing the kinetic enolate to equilibrate or the ester to

undergo Claisen condensation.

Incubation: Stir at -78°C for 45 minutes.

Phase C: Alkylation[7]
Electrophile Addition: Add methyl iodide (1.2 equiv) neat via syringe.

Note: If the reaction is sluggish, the addition of dry HMPA or DMPU (1-2 mL) can

accelerate the

step by breaking up lithium aggregates, though this is often unnecessary for simple
primary halides.

Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room

temperature over 3-4 hours.

Phase D: Workup
Quench: Pour the reaction mixture into a separatory funnel containing saturated

solution (50 mL).
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Extraction: Extract with diethyl ether (

mL).

Wash: Wash combined organics with 1M HCl (to remove amine), saturated

, and brine.

Drying: Dry over

, filter, and concentrate under reduced pressure.

Workflow Visualization
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Figure 2: Operational workflow for the synthesis of methyl 2-methyldodecanoate.

Quality Control & Characterization
Troubleshooting Common Issues

Problem: Recovery of starting material.
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Cause: Enolization failed (wet THF) or quench was too early.

Solution: Ensure n-BuLi quality; increase enolization time.

Problem: Formation of dimethylated product.

Cause: Proton exchange between product enolate and starting enolate (scrambling)

during warm-up.

Solution: Keep excess base minimal but sufficient; ensure complete consumption of

starting material before warming.

Problem: Claisen condensation product (

-keto ester).

Cause: Temperature rose above -78°C during ester addition.

Solution: Slower addition rates; monitor internal temperature.

Expected Analytical Data
Boiling Point: ~130-135°C at 10 mmHg (Estimated based on methyl laurate ~262°C atm).

1H NMR (CDCl3, 400 MHz):

3.66 (s, 3H,

)[1]

2.42 (m, 1H,

-CH)

Diagnostic shift from triplet to multiplet.[1]

1.14 (d, 3H,

)

Diagnostic new doublet.
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1.25 (br s, bulk

)[1]

0.88 (t, 3H, terminal

)[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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